molecular formula C14H18ClN7O B12268103 5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B12268103
M. Wt: 335.79 g/mol
InChI Key: UVAAOYDVQPMRBP-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound featuring a pyrimidine ring substituted with a chloro group, a methyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an alkyne and an azide.

    Piperidine Derivative Synthesis: The piperidine ring is often synthesized through a series of nucleophilic substitution reactions.

    Coupling Reactions: The triazole and piperidine derivatives are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final compound is assembled by reacting the coupled intermediate with a chloro-substituted pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening.

    Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the triazole ring can yield amine derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe in biological assays to study enzyme activity or receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrimidine ring can engage in base-pairing interactions with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine lies in its combination of a pyrimidine ring with a triazole and piperidine moiety. This unique structure allows for a diverse range of interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C14H18ClN7O

Molecular Weight

335.79 g/mol

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone

InChI

InChI=1S/C14H18ClN7O/c1-20-9-12(18-19-20)13(23)22-5-3-11(4-6-22)21(2)14-16-7-10(15)8-17-14/h7-9,11H,3-6H2,1-2H3

InChI Key

UVAAOYDVQPMRBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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